molecular formula C17H14BrN3O4 B4015210 1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4015210
M. Wt: 404.2 g/mol
InChI Key: WFWDDUXXHPQROS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 4-bromophenyl group at position 1 and a 4-nitrophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(8-4-13)21(24)25/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWDDUXXHPQROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzoyl chloride with 4-nitroaniline to form an intermediate, which is then cyclized to produce the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Aromatic Ring Substitutions : Bromine (target) and chlorine () enhance molecular weight and hydrophobicity, while fluorine () reduces steric bulk.

Physicochemical Properties

Polarity and Solubility :

  • The nitro group in the target compound increases polarity compared to analogs like N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide .
  • Chlorine and bromine substituents (e.g., ) may reduce aqueous solubility due to increased hydrophobicity.

Thermal Stability :

  • Pyrrolidine-3-carboxamides generally exhibit moderate thermal stability, with decomposition temperatures above 200°C, as observed in structurally related compounds .

Antimicrobial Activity

While direct data for the target compound are unavailable, structurally related 1,3,4-thiadiazole derivatives (e.g., those with 4-nitrophenyl groups) demonstrated significant activity against E. coli and C. albicans . The nitro group may enhance antimicrobial potency by improving membrane penetration or target binding.

Enzyme Inhibition

Compounds with a 5-oxopyrrolidine core, such as (RS)-N-[(RS)-3,4-dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide, have shown inhibitory activity against human neutrophil elastase (IC₅₀ = 0.8 μM) . This suggests that the target compound’s pyrrolidine scaffold may similarly interact with enzyme active sites.

Biological Activity

1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromophenyl group and a nitrophenyl group, which contribute to its chemical reactivity and biological interactions. The IUPAC name reflects its structural complexity, and its molecular formula is C17H14BrN3O4C_{17}H_{14}BrN_{3}O_{4} .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound's structure allows for potential interactions with receptors involved in pain signaling .

Anti-inflammatory Effects

Research indicates that the compound may exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation . The inhibition of COX-2 leads to a reduction in pro-inflammatory mediators, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases.

Analgesic Activity

In pharmacological testing, compounds structurally related to this compound have demonstrated analgesic properties through various assays such as the writhing test and hot plate test . These tests assess the compound's ability to alleviate pain, indicating its potential as a pain management agent.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on COX Inhibition : A series of derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Some compounds showed IC50 values lower than that of celecoxib, a well-known anti-inflammatory drug .
  • Toxicological Assessment : Acute toxicity studies performed on related compounds indicated low toxicity profiles, with no significant adverse effects observed in histopathological assessments . This suggests that this compound may also possess a favorable safety profile.

Research Findings

Study Focus Findings Reference
COX-2 InhibitionCompounds exhibited IC50 values lower than celecoxib, indicating strong anti-inflammatory potential.
Analgesic ActivityDemonstrated analgesic effects in writhing and hot plate tests.
Toxicity ProfileLow toxicity observed in acute toxicity studies; no significant histopathological changes noted.

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions impact yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclization and amide coupling. For example:

  • Step 1: Prepare the pyrrolidone core by reacting 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with activating agents (e.g., EDCI or HATU) .
  • Step 2: Couple the activated intermediate with 4-nitroaniline under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours. Catalytic bases like DMAP improve yields .

Key Optimization Factors:

ParameterImpactExample Conditions
SolventPolar aprotic solvents (DMF) enhance nucleophilicityDMF, THF
TemperatureHigher temps (80°C) reduce reaction time but may degrade nitro groups60–80°C
CatalystDMAP increases coupling efficiency by 15–20%0.1–0.2 eq DMAP

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and purity. The 4-nitrophenyl group shows distinct aromatic protons at δ 8.1–8.3 ppm, while the pyrrolidone carbonyl appears at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry: HRMS (ESI+) validates molecular weight (e.g., [M+H]+^+ at m/z 430.04) .
  • XRD (if crystalline): Resolves stereochemistry of the pyrrolidone ring and amide linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Variation of Substituents: Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess impact on target binding .
  • Bioassay Design: Test analogs against enzymes (e.g., elastase or viral proteases) using fluorogenic substrates. For example, IC50_{50} values for MERS-CoV inhibition were measured via plaque reduction assays .
  • Computational Modeling: Use DFT or molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. The nitro group’s electron-deficient nature may enhance π-stacking in hydrophobic pockets .

Q. How should researchers resolve contradictory data in biological activity reports (e.g., varying IC50_{50}50​ values)?

Methodological Answer:

  • Control Experiments: Validate assay conditions (e.g., cell line viability, DMSO concentration ≤0.5% to avoid cytotoxicity) .
  • Data Normalization: Normalize activity to reference inhibitors (e.g., lopinavir for viral protease assays) .
  • Meta-Analysis: Compare datasets with similar substituents. For example, the 4-bromophenyl analog in showed IC50_{50} ~100,000 nM against bacterial targets, while the 4-chlorophenyl variant in achieved 57% plaque reduction at 276 µM . Contradictions may arise from target specificity or assay sensitivity.

Q. What strategies are recommended for improving the compound’s solubility and bioavailability?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) at the amide or carboxyl groups to enhance membrane permeability .
  • Co-Crystallization: Use co-solvents (PEG 400) or cyclodextrins to improve aqueous solubility. The logP of ~3.2 suggests moderate hydrophobicity requiring formulation adjustments .
  • In Silico Screening: Tools like SwissADME predict absorption parameters (e.g., PSA = 100 Ų indicates moderate blood-brain barrier penetration) .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Fluorescent Probes: Synthesize a BODIPY-labeled analog to track cellular uptake via confocal microscopy .
  • Pull-Down Assays: Use biotinylated derivatives with streptavidin beads to isolate bound proteins for proteomic analysis .
  • Knockout Models: CRISPR/Cas9-engineered cells lacking the target protein (e.g., elastase) can confirm specificity of activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
1-(4-bromophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.